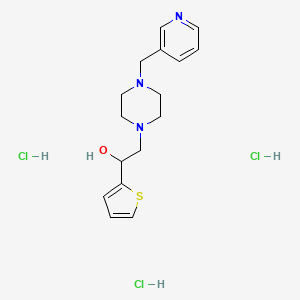

5-Oxo-6H-1,6-naphthyridine-8-carboxylic acid;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Oxo-6H-1,6-naphthyridine-8-carboxylic acid;hydrochloride is a derivative of 1,6-naphthyridines . Naphthyridines are nitrogen-containing heterocyclic compounds that have been well explored by the scientific community due to their wide range of biological applications . They are pharmacologically active, with a variety of applications such as anticancer, anti-human immunodeficiency virus (HIV), anti-microbial, analgesic, anti-inflammatory, and anti-oxidant activities .

Synthesis Analysis

The synthesis of 1,6-naphthyridines has been a subject of interest in the field of synthetic chemistry . For instance, the reaction of methyl-5-bromo-8-(tosyloxy)-1,6-naphthyridine-7-carboxylate with 1 eq. of various arylboronic acids produced monoarylated-1,6-naphthyridines, whereas 2 eq. of arylboronic acids resulted in diarylated-1,6-naphthyridines in excellent yields .Molecular Structure Analysis

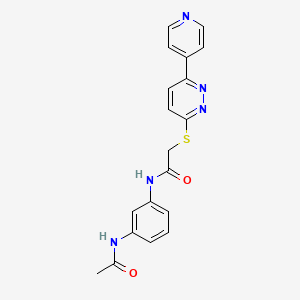

Naphthyridine is the fused-ring system resulting from the fusion of two pyridines through two adjacent carbon atoms, and thus can be considered the naphthalene analog of pyridine with one nitrogen atom in each ring . The molecular formula of the compound is C10H7NO3 .Chemical Reactions Analysis

Naphthyridines exhibit reactivity with electrophilic or nucleophilic reagents, in oxidations, reductions, cross-coupling reactions, modification of side chains, or formation of metal complexes . For example, alkyl halides react readily with 1,5-naphthyridines to furnish the corresponding N-alkylsubstituted 1,5-naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .Scientific Research Applications

Anticancer Activity

1,6-Naphthyridines have shown promising results in the fight against cancer. The specific functionalization of the naphthyridine core can lead to significant anticancer activity. Studies have correlated the structure–activity relationship (SAR) of these compounds with their efficacy in inhibiting various cancer cell lines . The compound EN300-26983360 could potentially be used in the development of new anticancer drugs, targeting specific pathways involved in tumor growth and metastasis.

Anti-HIV Properties

The fight against Human Immunodeficiency Virus (HIV) has been bolstered by the discovery of naphthyridine derivatives that act as anti-HIV agents. The modification of the naphthyridine core with specific groups such as N-arylated/chromone/acid appendages has been shown to enhance this activity . EN300-26983360 may serve as a lead compound for the development of novel anti-HIV medications.

Antimicrobial Effects

Naphthyridines are also known for their antimicrobial properties. They can be effective against a variety of microbial pathogens, providing a potential avenue for the treatment of infectious diseases. The compound EN300-26983360 could be explored for its efficacy against bacteria, fungi, and other microorganisms .

Analgesic Uses

Pain management is another area where 1,6-naphthyridines have shown potential. They can be designed to interact with pain receptors or inflammatory pathways to provide relief from chronic or acute pain conditions. EN300-26983360 might be investigated for its analgesic properties in clinical settings .

Anti-inflammatory Applications

Inflammation is a common pathway in many diseases, and controlling it is crucial for treatment. Naphthyridine derivatives have been reported to possess anti-inflammatory activities, which could be beneficial in conditions like arthritis, asthma, and other inflammatory disorders. EN300-26983360 could be a candidate for developing new anti-inflammatory drugs .

Antioxidant Potential

Oxidative stress is implicated in numerous diseases, including neurodegenerative disorders and cardiovascular diseases. Naphthyridines have antioxidant properties that help in scavenging free radicals and protecting cells from oxidative damage. The compound EN300-26983360 could be studied for its antioxidant capacity and its role in preventing or treating diseases associated with oxidative stress .

properties

IUPAC Name |

5-oxo-6H-1,6-naphthyridine-8-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3.ClH/c12-8-5-2-1-3-10-7(5)6(4-11-8)9(13)14;/h1-4H,(H,11,12)(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKBWFPAZYXFRKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=CNC2=O)C(=O)O)N=C1.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Oxo-6H-1,6-naphthyridine-8-carboxylic acid;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl (3aR,7aS)-2-[(5-chloropyrazin-2-yl)methyl]-3,3a,4,6,7,7a-hexahydro-1H-pyrrolo[3,4-c]pyridine-5-carboxylate](/img/structure/B2880101.png)

![6-Methoxy-4-[4-(oxolane-2-carbonyl)piperazine-1-carbonyl]quinoline](/img/structure/B2880103.png)

![N-(4-fluorophenyl)-2-(4-methyl-7-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2880104.png)

![N'-[(2,6-dichlorobenzyl)oxy]-3-pyridinecarboximidamide](/img/structure/B2880105.png)

![Methyl 4-hydroxy-3-(4-hydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-5-oxofuran-2-carboxylate](/img/structure/B2880108.png)

![(1R,3R,4S)-3-Aminobicyclo[2.1.0]pentane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B2880111.png)